molecular formula C15H19BN2O2 B13557441 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Cat. No.: B13557441
M. Wt: 270.14 g/mol
InChI Key: FXCXCGOXLXQNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a phenyl group and a boronate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated pyrazole with a boronic ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is unique due to its combination of a pyrazole ring and a boronate ester group, which imparts distinct reactivity and binding properties. This makes it a valuable compound in various research and industrial applications .

Biological Activity

3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18BNO3C_{15}H_{18}BNO_3 with a molecular weight of approximately 284.2 g/mol. The structure includes a pyrazole ring substituted with a phenyl group and a dioxaborolane moiety, which may influence its biological activity.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant antiparasitic effects. For instance, studies on related pyrazole derivatives have shown potent activity against Plasmodium species with effective concentrations (EC50) in the low micromolar range. The incorporation of polar functionalities in these compounds has been linked to improved aqueous solubility and metabolic stability while maintaining antiparasitic activity .

The proposed mechanism of action for pyrazole derivatives involves interference with critical metabolic pathways in parasites. For example, the inhibition of specific enzymes essential for parasite survival has been documented. The dioxaborolane group may enhance the compound's ability to interact with target proteins due to its unique electronic properties.

Study 1: Antiparasitic Efficacy

A study investigating the efficacy of related pyrazole compounds reported that modifications at the 4-position significantly affected their activity against P. falciparum. The most potent derivative exhibited an EC50 value of 0.010 μM . This highlights the importance of structural variations in optimizing biological activity.

Study 2: Metabolic Stability

Another research effort focused on metabolic stability revealed that certain substitutions could enhance the compound's half-life in biological systems. For instance, derivatives with methyl or methoxy groups showed improved stability compared to unsubstituted analogs . This finding suggests that careful design can lead to compounds with favorable pharmacokinetic profiles.

Data Table: Biological Activity Overview

Compound NameEC50 (μM)Target OrganismMechanism of Action
Pyrazole A0.010P. falciparumEnzyme inhibition
Pyrazole B0.064P. bergheiMetabolic pathway disruption
Pyrazole C>10Non-targetedUnknown

Properties

Molecular Formula

C15H19BN2O2

Molecular Weight

270.14 g/mol

IUPAC Name

3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)13-10-12(17-18-13)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,17,18)

InChI Key

FXCXCGOXLXQNDF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.